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Compound of Interest

Compound Name: 4-Bromophenyl benzoate

CAS No.: 1523-17-7

Cat. No.: B073658 Get Quote

CAS 1523-17-7 | Structural Integrity & Synthetic Utility[1]

Executive Summary & Chemical Identity
4-Bromophenyl benzoate is a strategic aromatic ester characterized by its dual-functional

nature: a labile ester linkage susceptible to nucleophilic attack or rearrangement, and an aryl

bromide moiety primed for transition-metal catalysis.[1] In drug discovery and materials

science, it serves as a critical "pivot molecule"—allowing for the modular construction of liquid

crystals and benzophenone-derived UV absorbers.

This guide moves beyond basic catalog data to provide a rigorous, field-validated protocol for

synthesis, purification, and downstream application.
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Property Specification

CAS Number 1523-17-7

IUPAC Name 4-Bromophenyl benzoate

Molecular Formula C₁₃H₉BrO₂

Molecular Weight 277.11 g/mol

Melting Point 99–102 °C (Recrystallized from EtOH)

Appearance White crystalline needles/powder

Solubility
Soluble in DCM, CHCl₃, Toluene; Insoluble in

Water

SMILES C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Br

Synthesis Protocol: The Schotten-Baumann Approach
While esterification can be achieved via Fischer methods (acid catalysis), the Schotten-

Baumann reaction is superior for 4-bromophenyl benzoate due to the lower nucleophilicity of

the phenol oxygen compared to aliphatic alcohols. The use of an acid chloride under basic

conditions drives the equilibrium forward irreversibly.[1]

Reagents & Stoichiometry[1]
Substrate: 4-Bromophenol (1.0 equiv)

Reagent: Benzoyl chloride (1.1 equiv) - Freshly distilled recommended.

Base: Pyridine (1.2 equiv) or Triethylamine (1.5 equiv)

Solvent: Dichloromethane (DCM) - Anhydrous.[1]

Step-by-Step Methodology
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar

and nitrogen inlet, dissolve 4-bromophenol (17.3 g, 100 mmol) in anhydrous DCM (100 mL).
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Base Addition: Add triethylamine (15.2 g, 150 mmol) and cool the solution to 0 °C using an

ice/water bath. Mechanistic Note: Cooling controls the exothermic formation of the

acylammonium intermediate.

Acylation: Add benzoyl chloride (15.5 g, 110 mmol) dropwise via a pressure-equalizing

addition funnel over 30 minutes. The solution will become cloudy as triethylamine

hydrochloride precipitates.[1]

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via

TLC (Hexane/EtOAc 8:2). The starting phenol spot (

) should disappear, replaced by the less polar ester (

).

Quench & Workup:

Pour the reaction mixture into 100 mL of 1M HCl (cold). Purpose: Solubilizes the amine

salts and hydrolyzes excess benzoyl chloride.

Separate the organic layer and wash sequentially with:

Sat. NaHCO₃ (2 x 50 mL) - Removes residual benzoic acid.[1]

Brine (1 x 50 mL) - Osmotic drying.[1]

Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the

crude white solid from hot Ethanol (95%).[1]
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Figure 1: Optimized Schotten-Baumann synthesis workflow for 4-bromophenyl benzoate.
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Reactivity & Applications: The Divergent Pathways
4-Bromophenyl benzoate is a "bifurcation point" molecule.[1] Its reactivity profile allows for

two distinct chemical modifications that do not interfere with one another if performed in the

correct sequence.[1]

Pathway A: The Fries Rearrangement (Orthogonal
Functionalization)
This reaction is critical for synthesizing UV-absorbing benzophenones.[1] Because the para

position of the phenol ring is blocked by bromine, the acyl group is forced to the ortho position.

Catalyst: Aluminum Chloride (AlCl₃) or Lewis Acidic Ionic Liquids.[1]

Conditions: 120–140 °C (Melt) or Reflux in Chlorobenzene.[1]

Mechanism: The Lewis acid coordinates to the carbonyl oxygen, weakening the ester bond.

The acylium ion generates and re-attacks the aromatic ring at the ortho position

(intramolecular or tight ion-pair mechanism).[1]

Product:(5-Bromo-2-hydroxyphenyl)(phenyl)methanone.[1]

Pathway B: Suzuki-Miyaura Cross-Coupling
The aryl bromide bond is highly active toward Pd(0) oxidative addition, while the ester linkage

remains stable under mild basic conditions (e.g., K₃PO₄). This allows for the synthesis of biaryl

esters (liquid crystal precursors).[1]

Catalyst: Pd(PPh₃)₄ (3-5 mol%).[1]

Coupling Partner: Phenylboronic acid.[1][2][3]

Base: K₂CO₃ or K₃PO₄ (anhydrous conditions preferred to prevent hydrolysis).[1]

Product:Biphenyl-4-yl benzoate.[1]

Mechanistic Divergence Map
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Figure 2: Divergent reactivity map showing regioselective rearrangement vs. chemoselective

coupling.

Quality Control & Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed.

1H NMR (400 MHz, CDCl₃):

8.18–8.22 (m, 2H):Ortho-protons of the benzoate ring (Deshielded by carbonyl).

7.62–7.66 (m, 1H):Para-proton of the benzoate ring.

7.48–7.55 (m, 4H): Overlap of meta-protons of benzoate and meta-protons of the
bromophenyl ring (relative to oxygen).

7.10–7.15 (d, 2H):Ortho-protons of the bromophenyl ring (relative to oxygen).

Note: The bromophenyl ring typically shows an AA'BB' system, but shifts depend on

concentration and solvent.
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IR Spectroscopy (KBr):

1735 cm⁻¹: Strong C=O stretch (Ester).[1]

1260 cm⁻¹: C-O-C asymmetric stretch.[1]

1070 cm⁻¹: Aryl-Br stretch (often weak/obscured).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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